Enzymatic Inhibition Potency (Ki) of 6-MMP Monophosphate vs. 6-MP and 6-TG Metabolites
The 5'-monophosphate metabolite of 6-(Methylthio)purine riboside (MMPR-MP) exhibits substantially higher potency as an inhibitor of amido phosphoribosyltransferase (APRT), the first committed step of de novo purine biosynthesis, compared to the monophosphate metabolites of 6-MP and 6-TG. The Ki value for MMPR-MP was determined to be 3.09 ± 0.30 µM, which is approximately 37-fold more potent than MPR-MP (Ki = 114 ± 7.10 µM) and approximately 2-fold more potent than thio-GMP (Ki = 6.20 ± 2.10 µM) in human CCRF-CEM leukemia cell extracts [1]. This differential potency establishes 6-MMP derivatives as the most effective tools for specifically interrogating APRT inhibition within the purine de novo pathway, independent of DNA incorporation.
| Evidence Dimension | Inhibition constant (Ki) for amido phosphoribosyltransferase (APRT) |
|---|---|
| Target Compound Data | 3.09 ± 0.30 µM (for MMPR-MP, the monophosphate derivative of 6-MMP riboside) |
| Comparator Or Baseline | MPR-MP (6-MP monophosphate): 114 ± 7.10 µM; thio-GMP (6-TG monophosphate): 6.20 ± 2.10 µM |
| Quantified Difference | 37-fold lower Ki than MPR-MP; 2-fold lower Ki than thio-GMP |
| Conditions | Human CCRF-CEM leukemia cell extracts, in vitro enzyme assay |
Why This Matters
This quantitative superiority in target engagement justifies procurement of 6-MMP for studies focused on purine de novo synthesis inhibition, as it provides a >30-fold higher signal-to-background ratio compared to using 6-MP metabolites.
- [1] Drenthe-Schonk, A.M., et al. (1998). Metabolic effects of thiopurine derivatives against human CCRF-CEM leukaemia cells. International Journal of Biochemistry & Cell Biology, 30(10), 1135-1145. View Source
